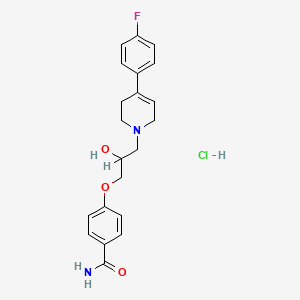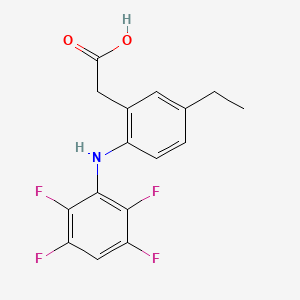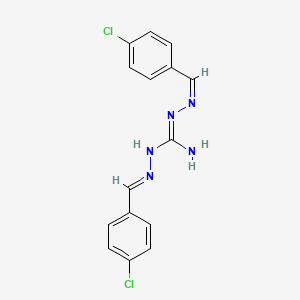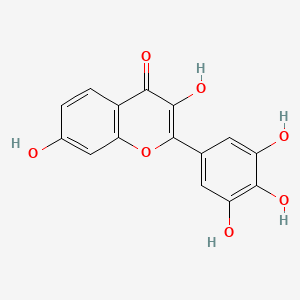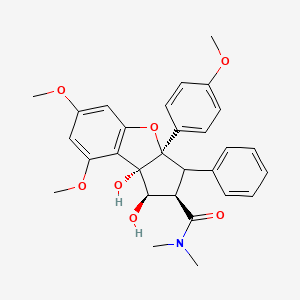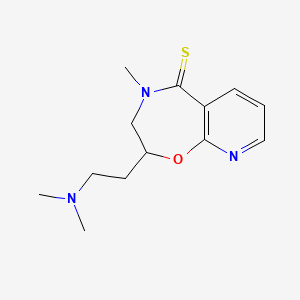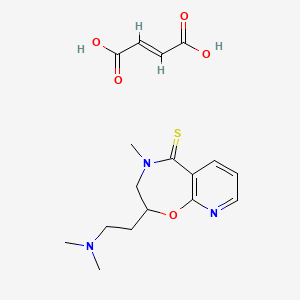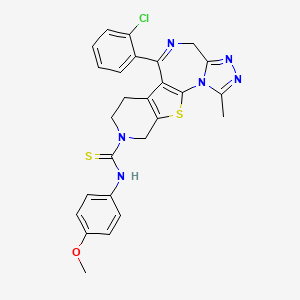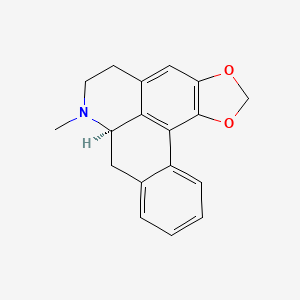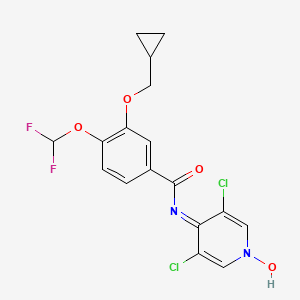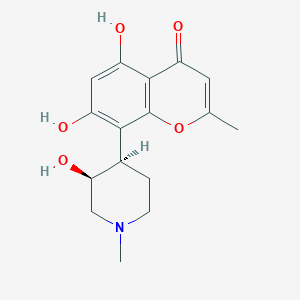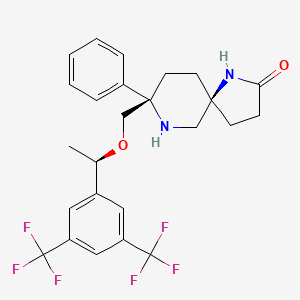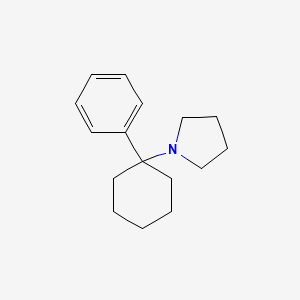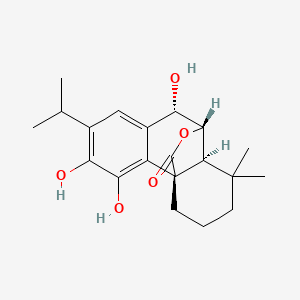
Rosmanol
Übersicht
Beschreibung
Rosmanol is a chemical compound and a type of abietane diterpenoid . It has a molecular mass of 346.178±0 dalton and a chemical formula of C₂₀H₂₆O₅ .
Synthesis Analysis
Rosmanol is found in the rosemary plant (Rosmarinus officinalis L.) . Different extraction methods can yield different groups of polyphenols, including rosmanol . Soxhlet extraction has been found to be the most efficient method .Chemical Reactions Analysis
Rosmanol, along with other compounds like carnosic acid, can be separated within a short time during analysis . The chemistry of rosmanol contributes to its interaction with biological environments .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Rosmanol is a potent antioxidant herb rich in polyphenols . It has been used as a potent antioxidant due to its superoxide anion production inhibition capabilities as well as lipid peroxidation and free radical scavenging activities .
Anti-inflammatory Properties
Rosmanol has been found to have anti-inflammatory properties . It can help reduce inflammation in the body, which is beneficial for conditions such as arthritis and other inflammatory diseases.
Anticarcinogenic Effects
Studies have shown that rosemary extracts, which contain Rosmanol, displayed promising anticarcinogenic effects in several in vitro and in vivo studies . Specifically, Rosmanol has been found to induce apoptosis in breast cancer cells .
Cognitive Enhancing Effects
Rosemary, which contains Rosmanol, has been found to have cognitive enhancing activities . This makes it potentially useful in the treatment of cognitive disorders such as Alzheimer’s disease.
Antidiabetic Properties
Rosemary, which contains Rosmanol, has been found to have antidiabetic activities . This suggests that it could be useful in the management of diabetes.
Antibacterial Properties
Rosemary, which contains Rosmanol, has been found to have antibacterial activities . This suggests that it could be useful in the treatment of bacterial infections.
Wirkmechanismus
Target of Action
Rosmanol, a phenolic diterpene compound found in rosemary, interacts with several targets in the body. Some of the primary targets include Hsp90α , AKR1C3 , Hsp90β , HSP90AA1 , MAPK1 , MAPK3 , CAT , JUN , AHR , and CASP3 . These targets play crucial roles in various biological processes, including inflammation and cancer progression .
Mode of Action
Rosmanol interacts with its targets to modulate their activity, leading to various changes in cellular functions. For instance, it has been shown to inhibit the PI3K/AKT and STAT3/JAK2 signaling pathways, which are involved in cell proliferation and survival . By inhibiting these pathways, rosmanol can induce apoptosis (programmed cell death) in cancer cells .
Biochemical Pathways
Rosmanol affects several biochemical pathways. It has been shown to inhibit the TLR4/NF-κB/MAPK pathway, which plays a key role in inflammation and immune responses . By inhibiting this pathway, rosmanol can reduce the expression of pro-inflammatory cytokines and alleviate inflammation . Additionally, rosmanol can modulate the PI3K/AKT and STAT3/JAK2 pathways, which are involved in cell proliferation and survival .
Pharmacokinetics
A study has developed a method for the determination of rosmanol and other diterpenes in rat plasma after oral administration of rosemary extract, which could be used for future pharmacokinetic studies .
Result of Action
The interaction of rosmanol with its targets and its modulation of various biochemical pathways result in several molecular and cellular effects. For instance, rosmanol has been shown to inhibit the proliferation of breast cancer cells and induce their apoptosis . It also accelerates the apoptotic process through mitochondrial pathways and reactive oxygen species (ROS) production caused by DNA damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of rosmanol. For instance, the antioxidant properties of rosmanol can be influenced by the presence of reactive oxygen species (ROS) in the cellular environment . Moreover, the extraction method and conditions can significantly affect the concentration and bioavailability of rosmanol
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,8S,9S,10S)-3,4,8-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,14,16-17,21-23H,5-7H2,1-4H3/t14-,16+,17-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAZOMIGFDQMNC-FORWCCJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)[C@@H]([C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553423 | |
| Record name | Rosmanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rosmanol | |
CAS RN |
80225-53-2 | |
| Record name | Rosmanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080225532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosmanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROSMANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F25TV383OC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



